molecular formula C11H14BrNO3 B8130792 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide

4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B8130792
M. Wt: 288.14 g/mol
InChI Key: LZHAGIAEFRJASN-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the para position (C4) and an ethoxy group at the meta position (C3) on the benzene ring. The N-substituent is a 2-hydroxyethyl group, which introduces hydrophilicity to the molecule. This compound’s unique substitution pattern may influence its physicochemical properties, such as solubility and bioavailability, while the bromine atom could enhance binding interactions in biological systems.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-2-16-10-7-8(3-4-9(10)12)11(15)13-5-6-14/h3-4,7,14H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHAGIAEFRJASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide typically involves the following steps:

    Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Amidation: The brominated intermediate is then reacted with 2-hydroxyethylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form ethyl groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares 4-bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide with analogous compounds, focusing on substituent effects and molecular features:

Compound Name Benzamide Substituents N-Substituent Molecular Weight (g/mol) Notable Properties/Applications
This compound 4-Bromo, 3-ethoxy 2-Hydroxyethyl ~313.17* Enhanced solubility; neuroleptic potential
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Bromo 4-Methoxy-2-nitrophenyl 367.16 Nitro group enhances reactivity; crystallographic studies
3-Ethynyl-N-(2-hydroxyethyl)benzamide 3-Ethynyl 2-Hydroxyethyl 189.21 Ethynyl group enables cross-coupling reactions
3-Bromo-N-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 3-Bromo 2-(2-Methoxybenzylidene)hydrazino 444.27 Chelating ligand for metal complexes
VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide) 4-Trifluoromethoxy 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl 429.30 High potency in unspecified biological assays

*Estimated molecular weight based on formula C₁₁H₁₃BrNO₃.

Key Observations

Substituent Effects on the Benzene Ring: Bromine: Enhances molecular weight and may participate in halogen bonding (e.g., in 4-bromo derivatives ). Ethoxy vs. Electron-Withdrawing Groups: Nitro (NO₂) or trifluoromethoxy (OCF₃) substituents (e.g., in ) may modulate electronic density, influencing reactivity or target binding.

N-Substituent Diversity :

  • Hydroxyethyl Group : Improves water solubility (e.g., in the title compound and 3-ethynyl analog ), critical for drug bioavailability.
  • Aromatic/Complex Substituents : Nitrophenyl or benzylidene hydrazine groups (e.g., ) introduce steric bulk and may enable secondary interactions (e.g., π-stacking, metal chelation).

Chelating agents like 3-bromo-N-(2-(2-methoxybenzylidene)hydrazino)benzamide highlight the versatility of benzamides in non-pharmaceutical applications.

Biological Activity

4-Bromo-3-ethoxy-N-(2-hydroxyethyl)benzamide is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN1O3C_{11}H_{14}BrN_{1}O_{3}. The compound features a bromine atom at the para position on the benzene ring, an ethoxy group at the meta position, and a hydroxyethyl side chain attached to the amide nitrogen. These structural characteristics contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered cellular functions. For instance, it may inhibit kinases involved in cancer progression, similar to other benzamide derivatives .
  • Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing binding affinity and specificity.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific kinases
AntimicrobialExhibits activity against certain bacteria
Anticancer PotentialModulates cell proliferation

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited MEK kinases, which are crucial in cancer signaling pathways. The results indicated a significant reduction in cell viability in transformed cell lines when treated with this compound .

Case Study 2: Antimicrobial Properties

Research involving the synthesis of related benzamide compounds revealed that certain derivatives demonstrated notable antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting the potential of these compounds as therapeutic agents .

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